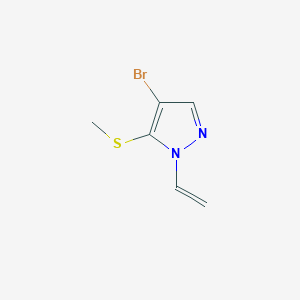
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is a peptide compound composed of six amino acids: proline, histidine, serine, cysteine, asparagine, and serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-cysteine, L-serine, L-histidine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptide with substituted amino acid residues.
Applications De Recherche Scientifique
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine: A similar peptide with an additional isoleucine residue.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-tyrosine: A similar peptide with a tyrosine residue instead of the second serine.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly impact its stability, folding, and biological activity compared to other similar peptides.
Propriétés
Numéro CAS |
915775-37-0 |
|---|---|
Formule moléculaire |
C24H37N9O10S |
Poids moléculaire |
643.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H37N9O10S/c25-18(36)5-14(21(39)32-16(8-35)24(42)43)30-23(41)17(9-44)33-22(40)15(7-34)31-20(38)13(4-11-6-26-10-28-11)29-19(37)12-2-1-3-27-12/h6,10,12-17,27,34-35,44H,1-5,7-9H2,(H2,25,36)(H,26,28)(H,29,37)(H,30,41)(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t12-,13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
JDBWKZXRYXVJJC-UYLCUJDWSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


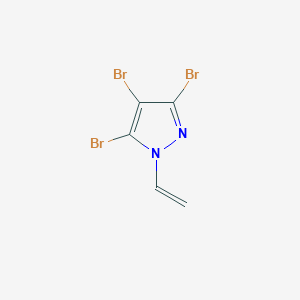
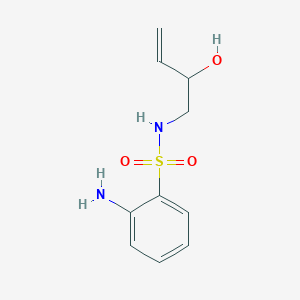
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
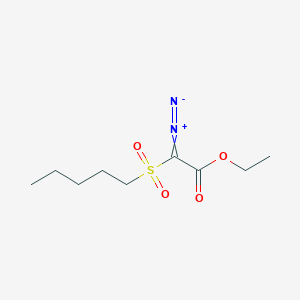
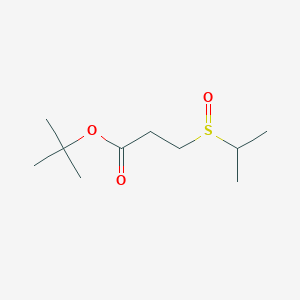
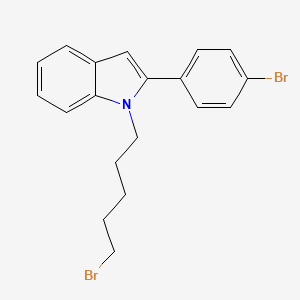
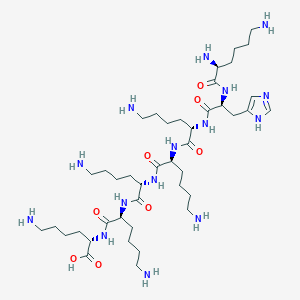
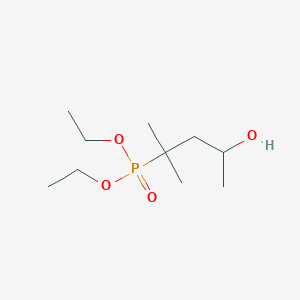
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
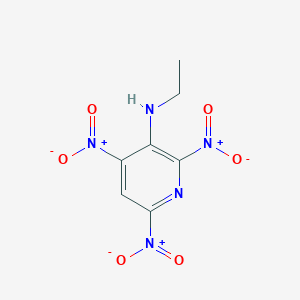

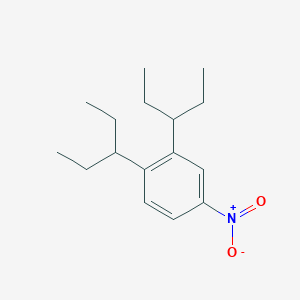
methanone](/img/structure/B14195094.png)
